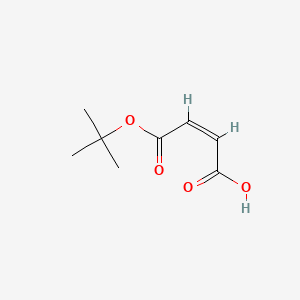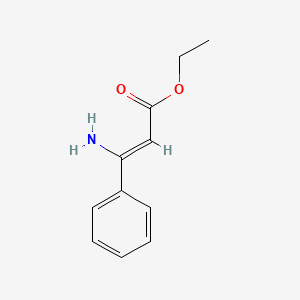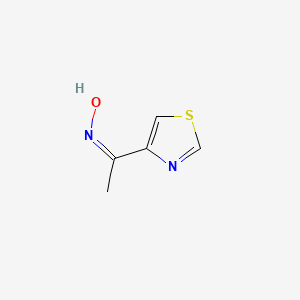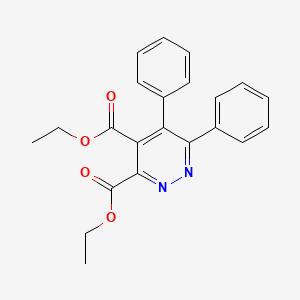
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be represented by the SMILES string: CCCN1CC2=CC=CC=C2CC1C(=O)O .Aplicaciones Científicas De Investigación
Pharmacological Importance
Isoquinoline derivatives have been extensively studied for their pharmacological significance across multiple therapeutic areas. These compounds have demonstrated a range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, anti-malarial, and more. The extensive review of the literature underscores the versatility of isoquinoline derivatives in pharmacotherapeutics, providing a solid foundation for future research aimed at developing novel low-molecular-weight inhibitors for diverse pharmacological applications (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
1,2,3,4-Tetrahydroisoquinoline, a core structure related to 2-Propyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has emerged as a 'privileged scaffold' in medicinal chemistry. Initially associated with neurotoxicity, these compounds have been reevaluated for their neuroprotective properties, particularly in preventing Parkinsonism in mammals. The therapeutic versatility of tetrahydroisoquinolines extends to anticancer antibiotics, with significant advancements in drug discovery, notably the FDA approval of trabectedin for soft tissue sarcomas. This review highlights the promising role of tetrahydroisoquinoline derivatives in cancer, CNS disorders, and infectious diseases, underscoring their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).
Synthetic Approaches
The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols represents a strategic approach in medicinal chemistry. These heterocycles are pivotal in drug discovery due to their widespread biological activities. The review article by Mishra et al. summarizes various methodologies for generating these important structures, highlighting the adaptability of propargylic alcohols in constructing complex heterocyclic systems. This synthesis review provides valuable insights for organic chemists and researchers in developing novel therapeutic agents based on these privileged scaffolds (Mishra, Nair, & Baire, 2022).
Propiedades
IUPAC Name |
2-propyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-9-11-6-4-3-5-10(11)8-12(14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCXIFTVVYBDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)







![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)
![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)


![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)